1-(1H-indol-5-yl)ethanamine
Overview
Description
“1-(1H-indol-5-yl)ethanamine” is a chemical compound with the molecular formula C10H12N2 . It has an average mass of 160.216 Da and a mono-isotopic mass of 160.100052 Da .
Molecular Structure Analysis
The InChI code for “1-(1H-indol-5-yl)ethanamine” is 1S/C10H12N2/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-7,12H,11H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“1-(1H-indol-5-yl)ethanamine” has a molecular weight of 160.22 . It is a liquid at room temperature and should be stored at 2-8°C .Scientific Research Applications
Antibacterial and Antifungal Activities :
- A study by Héquet et al. (2014) on 1-(1H-Indol-3-yl)ethanamine derivatives found that they can act as potent Staphylococcus aureus NorA efflux pump inhibitors, enhancing the antibacterial activity of ciprofloxacin against resistant strains (Héquet et al., 2014).
- Kumbhare et al. (2013) synthesized novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives, showing in vitro antibacterial and antifungal activities against various species (Kumbhare et al., 2013).
- Rajeswari and Santhi (2019) reported the antibacterial and antifungal activities of novel Schiff bases of tryptamine, demonstrating significant antimicrobial activity (Rajeswari & Santhi, 2019).
Synthesis and Structural Studies :
- Schönherr and Leighton (2012) described direct, highly enantioselective iso-Pictet-Spengler reactions involving (1H-indol-4-yl)methanamine and 2-(1H-Indol-1-yl)ethanamine, providing access to underexplored indole-based core structures in medicinal chemistry (Schönherr & Leighton, 2012).
- Yang et al. (2014) explored the synthesis of novel trinuclear rare-earth metal amido complexes incorporating indolyl and μ3-oxo groups, demonstrating the influence of substituents on bonding and catalytic activities (Yang et al., 2014).
- Kukuljan et al. (2016) reported on the synthesis and crystal structures of methyl- and acetyl-substituted indole derivatives, highlighting their potential applications in pharmaceutical chemistry (Kukuljan, Kranjc, & Perdih, 2016).
Pharmacological and Biological Evaluations :
- Szulczyk et al. (2019) examined 2‐(1H‐indol‐3‐yl)ethylthiourea derivatives for their binding affinities and functional activities at various serotonin receptors, indicating potential applications in the central nervous system (Szulczyk et al., 2019).
- Sanna et al. (2018) synthesized 2-(1H-indol-3-yl)ethylthiourea derivatives, testing them for antimicrobial, cytotoxic, and antiviral activities, including potent activity against HIV-1 (Sanna et al., 2018).
- Cordeaux et al. (2009) characterized serotonin receptors in pregnant human myometrium, implicating the role of 5-HT2A receptors, which could be targeted by indole derivatives for uterotonic therapies (Cordeaux et al., 2009).
Safety And Hazards
The safety information for “1-(1H-indol-5-yl)ethanamine” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
1-(1H-indol-5-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-7,12H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGHGODKKCDIFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90568922 | |
Record name | 1-(1H-Indol-5-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90568922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-5-yl)ethanamine | |
CAS RN |
147591-52-4 | |
Record name | 1-(1H-Indol-5-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90568922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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